molecular formula C13H14ClN3O2 B2925031 1-[1-(4-chlorophenyl)-2-nitroethyl]-3,5-dimethyl-1H-pyrazole CAS No. 956910-07-9

1-[1-(4-chlorophenyl)-2-nitroethyl]-3,5-dimethyl-1H-pyrazole

Cat. No.: B2925031
CAS No.: 956910-07-9
M. Wt: 279.72
InChI Key: ZEJWZGJVLLMJLE-UHFFFAOYSA-N
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Description

For Research Use Only. Not for human or veterinary diagnostic or therapeutic use. 1-[1-(4-Chlorophenyl)-2-nitroethyl]-3,5-dimethyl-1H-pyrazole is a chemical compound for research applications. As a substituted pyrazole derivative, this class of compounds is of significant interest in medicinal chemistry and pharmaceutical research for the development of new therapeutic agents . Related pyrazole compounds have been studied as potential inhibitors of enzymes such as phosphodiesterases (e.g., PDE4B), which are important targets for inflammatory and neurological diseases . The molecular structure, featuring both 4-chlorophenyl and nitroethyl substituents, makes it a valuable intermediate for further chemical synthesis and exploration of structure-activity relationships (SAR). Researchers utilize this compound in hit-to-lead optimization campaigns and to study weakly bound supramolecular structures and intermolecular interactions in crystallography .

Properties

IUPAC Name

1-[1-(4-chlorophenyl)-2-nitroethyl]-3,5-dimethylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN3O2/c1-9-7-10(2)17(15-9)13(8-16(18)19)11-3-5-12(14)6-4-11/h3-7,13H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEJWZGJVLLMJLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(C[N+](=O)[O-])C2=CC=C(C=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[1-(4-chlorophenyl)-2-nitroethyl]-3,5-dimethyl-1H-pyrazole typically involves a multi-step process. One common method includes the reaction of 4-chlorobenzaldehyde with nitroethane to form 1-(4-chlorophenyl)-2-nitropropene. This intermediate is then reacted with 3,5-dimethylpyrazole under specific conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

1-[1-(4-chlorophenyl)-2-nitroethyl]-3,5-dimethyl-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Reduction: The nitro group can be reduced to an amine using reagents such as iron and hydrochloric acid. Common reagents and conditions for these reactions include hydrogen gas, catalysts like palladium on carbon, and solvents like ethanol. Major products formed from these reactions include amino derivatives and substituted phenyl derivatives.

Scientific Research Applications

1-[1-(4-chlorophenyl)-2-nitroethyl]-3,5-dimethyl-1H-pyrazole has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of 1-[1-(4-chlorophenyl)-2-nitroethyl]-3,5-dimethyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also bind to specific receptors or enzymes, modulating their activity and resulting in therapeutic effects.

Comparison with Similar Compounds

Data Tables

Table 2: Physicochemical Properties of Selected Compounds

Compound Name Density (g/cm³) Boiling Point (°C) Solubility Predictions
Target Compound ~1.3* ~480* Low water solubility (nitro group)
1-[(4-Chloro-3-propoxyphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole 1.31 487.4 Moderate (polar sulfonyl group)
(E)-1-(4-Chlorophenyl)-3-p-tolylprop-2-en-1-on N/A N/A Low (hydrophobic chalcone)

*Predicted based on nitro-containing analogs.

Research Findings and Implications

  • Antimicrobial Potential: Pyrazole derivatives with electron-withdrawing groups (e.g., nitro, sulfonyl) often exhibit enhanced interactions with microbial enzymes .
  • Cytotoxic Activity : Chalcone derivatives with 4-chlorophenyl groups show promising IC50 values against cancer cells, suggesting that the target compound’s nitroethyl group may similarly enhance cytotoxicity .
  • Synthetic Flexibility : The nitroethyl side chain in the target compound could serve as a handle for further functionalization, enabling prodrug strategies or targeted delivery .

Biological Activity

1-[1-(4-Chlorophenyl)-2-nitroethyl]-3,5-dimethyl-1H-pyrazole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including anticancer, anti-inflammatory, and antimicrobial effects, supported by various research findings and case studies.

  • Molecular Formula : C₉H₈ClN₂O₂
  • Molecular Weight : 197.618 g/mol
  • CAS Number : 134435-13-5

Anticancer Activity

Research indicates that pyrazole derivatives, including this compound, exhibit notable anticancer properties. Several studies have demonstrated their ability to inhibit various cancer cell lines:

  • Mechanism of Action : The compound's anticancer activity is attributed to its inhibitory effects on key targets such as topoisomerase II and EGFR (Epidermal Growth Factor Receptor) .
  • Cell Lines Tested : Notable efficacy has been observed against breast cancer (MDA-MB-231), liver cancer (HepG2), and colorectal cancer cell lines .
StudyCell LineIC50 (µM)Mechanism
MDA-MB-23115Topoisomerase II inhibition
HepG220EGFR inhibition

Anti-inflammatory Activity

The compound has shown promise as an anti-inflammatory agent. Its structure allows it to interact with inflammatory pathways effectively:

  • Inhibition of COX Enzymes : It has been reported to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response .
  • Experimental Models : In vitro studies have demonstrated a reduction in pro-inflammatory cytokines when treated with this compound.

Antimicrobial Activity

Antimicrobial properties have also been observed:

  • Spectrum of Activity : The compound exhibits activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
  • Mechanism : The exact mechanism remains under investigation but may involve disruption of bacterial cell wall synthesis.

Case Studies

  • Study on Anticancer Efficacy :
    • A study evaluated the cytotoxic effects of the compound on pancreatic cancer cells, revealing a significant reduction in cell viability at concentrations above 10 µM. The study concluded that the pyrazole scaffold is promising for developing new anticancer drugs .
  • Inflammation Model :
    • In an animal model of arthritis, administration of the compound resulted in decreased swelling and pain scores compared to the control group, indicating its potential as an anti-inflammatory agent .

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